molecular formula C14H14Cl3O6P B1672934 Haloxon CAS No. 321-55-1

Haloxon

Cat. No.: B1672934
CAS No.: 321-55-1
M. Wt: 415.6 g/mol
InChI Key: KULDXINYXFTXMO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Haloxon interacts with acetylcholinesterase, an important enzyme in the nervous system . The nature of this interaction is unusual, as it involves a progressive reaction that results in a di-(2-chloroethyl)phosphorylated enzyme .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with acetylcholinesterase. By inhibiting this enzyme, this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with acetylcholinesterase . This binding leads to the formation of a phosphorylated enzyme, which can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that this compound undergoes a progressive reaction with acetylcholinesterase, leading to the formation of a phosphorylated enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholinesterase, where it acts as an inhibitor . It is not currently known whether this compound interacts with other enzymes or cofactors in this or other metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is likely determined by the distribution of its target enzyme, acetylcholinesterase. As such, this compound may be found in locations where acetylcholinesterase is present, potentially including the cytoplasm and synaptic clefts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloxon involves the reaction of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl phosphate with bis(2-chloroethyl) phosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Haloxon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a range of substituted compounds .

Scientific Research Applications

Haloxon has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on parasitic organisms and its potential use in controlling parasitic infections.

    Medicine: Investigated for its potential therapeutic applications in treating parasitic infections in animals.

    Industry: Used in the development of antiparasitic formulations and products.

Properties

IUPAC Name

bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl3O6P/c1-9-11-3-2-10(8-12(11)22-14(18)13(9)17)23-24(19,20-6-4-15)21-7-5-16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULDXINYXFTXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046221
Record name Haloxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-55-1
Record name Haloxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxon [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Haloxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haloxon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KXA37068
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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